2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol
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Overview
Description
2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol is a bicyclic compound that features a unique structural framework. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products. The structure of this compound includes a fused ring system that imparts significant rigidity and distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the resulting tricyclo[3.2.1.02,7]octan-3-one intermediate . Another approach includes the selective reduction of keto ozonides under the action of strong reducing agents like lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of flow chemistry and continuous processing techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminopropan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but contains a nitrogen atom in the ring system.
3-(1-Aminopropan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol: Another similar compound with a different substitution pattern on the bicyclic framework.
Uniqueness
2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol is unique due to its specific arrangement of functional groups and the presence of an oxygen atom in the bicyclic system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(1-aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C10H19NO2/c1-7(6-11)10(12)5-4-8-2-3-9(10)13-8/h7-9,12H,2-6,11H2,1H3 |
InChI Key |
VRRQKLHIKBEPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCC2CCC1O2)O |
Origin of Product |
United States |
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